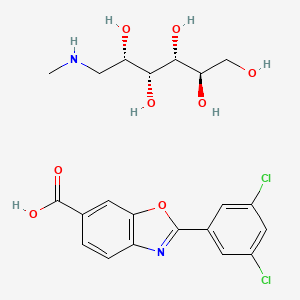
Tafamidis meglumina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fx-1006A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la estabilización de la transtiretina y la inhibición de la formación de amiloides.
Biología: Se utiliza para investigar los mecanismos moleculares subyacentes a las enfermedades amiloides y para desarrollar posibles estrategias terapéuticas.
Medicina: Se está investigando como tratamiento para la cardiomiopatía amiloidea familiar y la polineuropatía amiloidea familiar.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a las enfermedades amiloides.
Mecanismo De Acción
Fx-1006A ejerce sus efectos uniéndose selectivamente a la proteína transtiretina y estabilizando su forma tetramérica. Esto evita la disociación del tetrámero en monómeros, que es el paso limitante de la velocidad en la formación de fibrillas amiloides. Al estabilizar el tetrámero, Fx-1006A inhibe el plegamiento incorrecto y la agregación de la transtiretina, evitando así la formación de depósitos amiloides .
Análisis Bioquímico
Biochemical Properties
Tafamidis meglumine selectively binds to transthyretin (TTR) at the thyroxine binding sites, stabilizing the tetramer of the TTR transport protein . This process slows monomer dissociation into monomers, which is the rate-limiting step in the amyloidogenic process . Tafamidis meglumine is highly bound to plasma proteins (binding rate >99.5%) with glucuronidation as the major metabolic pathway .
Cellular Effects
Tafamidis meglumine works by attaching to the transthyretin protein, an important protein primarily produced by the liver, but also in small amounts by the outer lining of the brain and retina . TTR carries the thyroid hormone thyroxine and retinol (vitamin A) throughout the body . Tafamidis meglumine stabilizes TTR, helping it to stay together, and slowing the breakdown and build-up of dangerous deposits, which can help slow the progression of ATTR-CM .
Molecular Mechanism
The molecular mechanism of Tafamidis meglumine involves its binding to transthyretin tetramers at the thyroxine binding sites, stabilizing the tetramer, and reducing the availability of monomers for amyloidogenesis . This process prevents the misfolding of the TTR protein and inhibits the formation of TTR amyloid fibrils and the subsequent deposition of these insoluble protein clusters in peripheral nerve tissues and organs .
Temporal Effects in Laboratory Settings
In laboratory settings, a dose-dependent trend for greater TTR tetramer stabilization is observed for Vyndaqel 80-mg compared to Vyndaqel 20-mg .
Dosage Effects in Animal Models
In animal reproductive studies, oral administration of Tafamidis meglumine to pregnant rabbits during organogenesis resulted in adverse effects on development (embryofetal mortality, fetal body weight reduction, and fetal malformation) at a dosage providing approximately 9 times the human exposure .
Metabolic Pathways
Tafamidis meglumine is largely not subject to first pass or oxidative metabolism, being 90% unchanged after in vitro experiments . Preclinical data suggest Tafamidis meglumine is mainly metabolized through glucuronidation and excreted in bile .
Transport and Distribution
The apparent steady state volume of distribution of Tafamidis meglumine is 16 liters and 18.5 liters for Tafamidis . Plasma protein binding of Tafamidis meglumine is >99% in vitro . Tafamidis meglumine primarily binds to TTR .
Subcellular Localization
Given that it binds to the transthyretin protein, which is primarily produced by the liver but also in small amounts by the outer lining of the brain and retina , it can be inferred that Tafamidis meglumine may be localized in these areas within the cell.
Métodos De Preparación
La síntesis de Fx-1006A implica la preparación de tafamidis meglumina, que es un potente y selectivo estabilizador de la transtiretina. La ruta sintética incluye la reacción de intermedios químicos específicos en condiciones controladas para lograr el producto deseado. Los métodos de producción industrial implican el uso de reactivos de alta pureza y condiciones de reacción estrictas para garantizar la consistencia y la eficacia del producto final .
Análisis De Reacciones Químicas
Fx-1006A sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Comparación Con Compuestos Similares
Fx-1006A es único en su capacidad para estabilizar selectivamente la transtiretina e inhibir la formación de amiloides. Compuestos similares incluyen:
Diflunisal: Un fármaco antiinflamatorio no esteroideo que también estabiliza la transtiretina pero tiene un mecanismo de acción diferente.
AG10: Una molécula pequeña que se une a la transtiretina y estabiliza su forma tetramérica, similar a Fx-1006A.
Fx-1006A destaca por su alta selectividad y potencia en la estabilización de la transtiretina y la prevención de la formación de amiloides.
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJDBUPLRMRBAB-WZTVWXICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915094 | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fx-1006A is a first-in-class, disease-modifying compound that is designed to inhibit the formation of amyloid deposits by preventing the misfolding and deposition of the transthyretin protein (TTR), which is associated with amyloidosis. | |
| Record name | Fx-1006A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05352 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
951395-08-7 | |
| Record name | Tafamidis meglumine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951395-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tafamidis meglumine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951395087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAFAMIDIS MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7CF08A1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tafamidis meglumine?
A1: Tafamidis meglumine is a small molecule that selectively binds to transthyretin (TTR) [, , , ]. It acts as a kinetic stabilizer, binding to the thyroxine-binding sites of the TTR tetramer and inhibiting its dissociation into monomers []. This dissociation is the rate-limiting step in the amyloidogenic process, where misfolded TTR monomers aggregate to form amyloid fibrils [, ]. By stabilizing the tetrameric form, Tafamidis meglumine prevents amyloid fibril formation and subsequent deposition in tissues and organs [].
Q2: How does Tafamidis meglumine's mechanism differ from other potential therapies for TTR amyloidosis?
A2: While Tafamidis meglumine focuses on stabilizing the native TTR tetramer, other therapeutic approaches target different stages of the amyloidogenic cascade. These include:
- Gene silencing therapies: These aim to reduce the production of TTR, both wild-type and variant, thereby lowering the overall concentration of amyloidogenic protein [, ]. Patisiran and Inotersen are examples of such therapies [, ].
- Amyloid fibril disruptors: These agents aim to break down existing amyloid deposits. Although promising, this approach is still in development [].
Q3: What is the significance of Tafamidis meglumine binding to the thyroxine-binding sites of TTR?
A3: TTR normally functions as a transporter for thyroxine (T4) and retinol-binding protein []. Tafamidis meglumine's binding to the T4 binding sites is significant for two reasons:
- Specificity: The binding is highly specific, ensuring minimal off-target effects and interactions with other proteins or pathways [, ].
- Stabilization: Binding to these sites stabilizes the weaker dimer-dimer interface of the TTR tetramer, which is crucial for preventing dissociation into amyloidogenic monomers [, ].
Q4: Does Tafamidis meglumine stabilize all TTR variants equally?
A4: While Tafamidis meglumine effectively stabilizes wild-type TTR and many amyloidogenic variants, the degree of stabilization can vary depending on the specific mutation []. Some mutations result in TTR variants that are inherently less stable, potentially impacting the efficacy of Tafamidis meglumine [].
Q5: What is the molecular formula and weight of Tafamidis meglumine?
A5: Please refer to publicly available drug information resources for this information.
Q6: Is there spectroscopic data available for Tafamidis meglumine?
A6: Spectroscopic data is essential for compound characterization. Refer to publicly available resources or the drug manufacturer for this information.
Q7: How does the structure of Tafamidis meglumine relate to its activity?
A7: Specific structural features of Tafamidis meglumine are responsible for its high affinity and selectivity for the TTR tetramer. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and effective TTR stabilizers. Detailed SAR studies would provide valuable insights into the key pharmacophores and their contribution to binding affinity and stabilization [].
Q8: What is known about the stability of Tafamidis meglumine under various conditions?
A8: Stability data under various storage conditions (temperature, humidity, light) is crucial for drug development and formulation. Please refer to the drug manufacturer’s information for detailed stability profiles.
Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of Tafamidis meglumine?
A9: Tafamidis meglumine was initially available as 20mg capsules []. To enhance patient convenience, a new formulation, Tafamidis free acid 61mg capsules, was developed and shown to be bioequivalent to the 80mg dose of Tafamidis meglumine [, ]. This highlights the ongoing research to improve drug delivery and patient compliance.
Q10: What is the pharmacokinetic profile of Tafamidis meglumine?
A10: Pharmacokinetic studies provide information on the absorption, distribution, metabolism, and excretion (ADME) of Tafamidis meglumine in the body. This data is essential for determining appropriate dosage regimens. Detailed information can be found in the drug label and relevant publications [].
Q11: What is the relationship between Tafamidis meglumine plasma concentration and its pharmacodynamic effects?
A11: Research has shown a direct relationship between Tafamidis meglumine binding site occupancy on TTR and its stabilizing effect []. Higher Tafamidis meglumine concentrations lead to greater TTR stabilization and subsequently impact disease progression markers like NT-proBNP levels, Kansas City Cardiomyopathy Questionnaire scores, and six-minute walk test distance [].
Q12: What preclinical models have been used to study Tafamidis meglumine's efficacy?
A12: Preclinical studies utilizing cell-based assays and animal models of ATTR amyloidosis are essential for evaluating drug efficacy before human trials []. The specific models used, the methodology, and the key findings would be valuable information for researchers.
Q13: What are the key clinical trial findings supporting Tafamidis meglumine’s efficacy in treating ATTR amyloidosis?
A13: The pivotal Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) demonstrated the efficacy of Tafamidis in treating ATTR-CM [, , , , , ]. Tafamidis significantly reduced all-cause mortality, cardiovascular-related hospitalizations, and functional decline compared to placebo [, , ]. Furthermore, the long-term extension (LTE) study provided valuable insights into the long-term benefits of Tafamidis treatment [, , ]. It showcased a sustained delay in neurological progression and preservation of nutritional status in patients treated with Tafamidis for up to 5.5 years [].
Q14: What is the safety profile of Tafamidis meglumine?
A14: While Tafamidis meglumine is generally well-tolerated, it’s essential to consult the drug label and relevant research for a comprehensive safety profile. This information is crucial for understanding potential adverse effects and drug interactions.
Q15: Have there been any studies investigating targeted delivery of Tafamidis meglumine to specific tissues affected by ATTR amyloidosis?
A15: Targeted drug delivery systems aim to increase drug concentration at the site of action while minimizing systemic exposure and potential side effects []. Research focusing on targeted delivery of Tafamidis meglumine, especially to cardiac tissue, would be of great interest.
Q16: Are there specific biomarkers that can be used to monitor Tafamidis meglumine treatment response or predict treatment efficacy?
A16: Biomarkers are essential tools for diagnosis, prognosis, and monitoring treatment response []. While the current research utilizes markers like NT-proBNP levels, KCCQ scores, and 6MWT distance, further research is needed to identify more sensitive and specific biomarkers for ATTR-CM.
Q17: Is there potential for developing resistance to Tafamidis meglumine, and are there any known cross-resistances with other compounds?
A17: While the current research doesn't highlight specific instances of Tafamidis resistance, investigating the possibility of emerging resistance mechanisms is crucial for long-term treatment strategies []. Understanding potential cross-resistances with other TTR stabilizers or alternative therapies is also essential.
Q18: What are the limitations of the current analytical methods used to characterize and quantify Tafamidis meglumine, and are there any emerging techniques that could improve upon these limitations?
A18: Analytical techniques are vital for characterizing, quantifying, and monitoring Tafamidis meglumine [, ]. Research focusing on developing more sensitive, specific, and robust analytical methods is always valuable.
Q19: What is the environmental impact of Tafamidis meglumine production and disposal, and are there any sustainable practices or alternatives being explored?
A19: Evaluating the environmental impact of pharmaceuticals is crucial for sustainable drug development []. Research focusing on green chemistry approaches to Tafamidis meglumine synthesis, eco-friendly formulations, and responsible waste management strategies would be beneficial.
Q20: What are the key historical milestones and future directions in the research and development of Tafamidis meglumine and other therapies for ATTR amyloidosis?
A20: Understanding the historical context, key discoveries, and challenges faced in developing Tafamidis meglumine provides valuable insights for future research []. Exploring emerging therapies like gene editing, RNA interference, and small molecule disruptors of amyloid fibrils holds promise for more effective treatments for ATTR amyloidosis [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


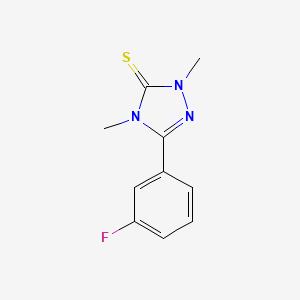
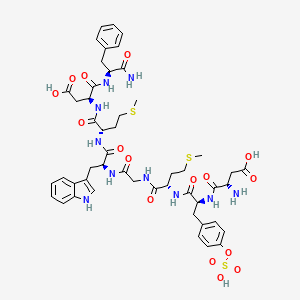
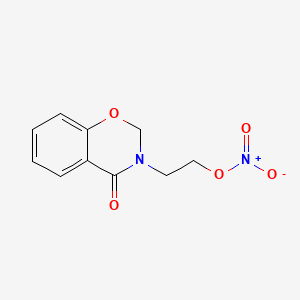
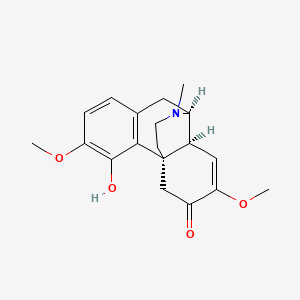
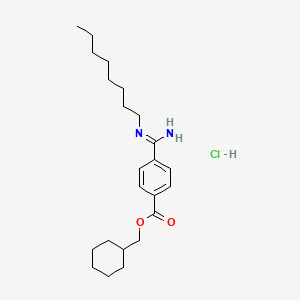
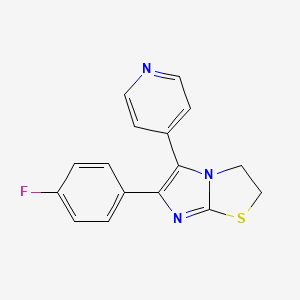
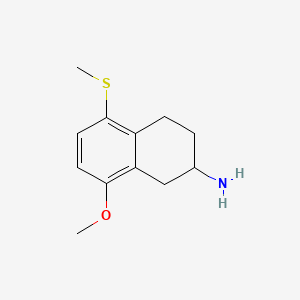
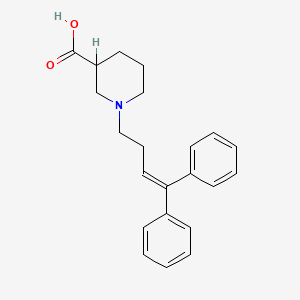
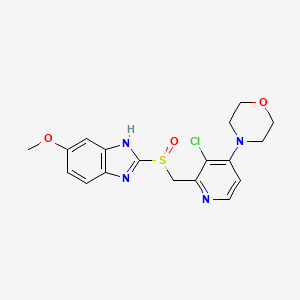
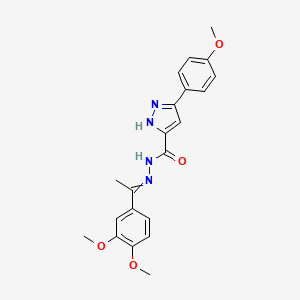
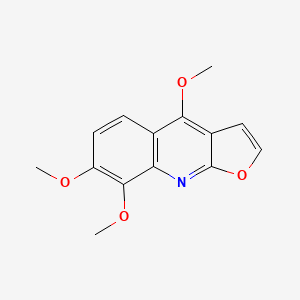
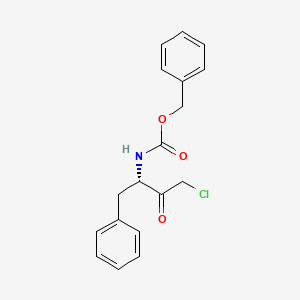

![(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one](/img/structure/B1681814.png)
